PMP-C peptide

Serine protease inhibitor Enzyme kinetics Inhibitory constant

PMP-C (Pars intercerebralis major peptide C) is a 36‑amino acid serine protease inhibitor originally isolated from the brain and fat body of the migratory locust *Locusta migratoria*. The peptide belongs to a structural family characterised by a cysteine knot and a short triple-stranded antiparallel β‑sheet, a scaffold that defines a novel fold among small serine proteinase inhibitors.

Molecular Formula C7H12N2O4
Molecular Weight 0
CAS No. 140880-00-8
Cat. No. B1176575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMP-C peptide
CAS140880-00-8
Molecular FormulaC7H12N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMP-C Peptide (CAS 140880-00-8): A Multifunctional Insect Serine Protease Inhibitor Peptide


PMP-C (Pars intercerebralis major peptide C) is a 36‑amino acid serine protease inhibitor originally isolated from the brain and fat body of the migratory locust *Locusta migratoria* [1]. The peptide belongs to a structural family characterised by a cysteine knot and a short triple-stranded antiparallel β‑sheet, a scaffold that defines a novel fold among small serine proteinase inhibitors [2]. Biochemically, PMP-C is a tight-binding, reversible inhibitor of bovine α‑chymotrypsin (Ki = 0.2 nM) and also inhibits human leukocyte elastase (Ki = 0.12 µM) [1]. Beyond protease inhibition, the peptide attenuates high-voltage-activated Ca²⁺ currents in mammalian sensory neurons, an activity that is abolished by its naturally occurring post‑translational modification—O‑fucosylation at Thr⁹ [3]. These distinctive structural and functional attributes make PMP-C a valuable molecular tool for probing serine protease selectivity, glycosylation-mediated regulation, and ion‑channel pharmacology.

Why PMP-C Peptide Cannot Be Trivially Substituted by PMP-D2 or HI in Serine Protease Inhibition Assays


Although PMP-C, PMP-D2, and HI share high sequence similarity and a common cysteine‑knot / triple‑stranded β‑sheet architecture [1], they are functionally non‑equivalent. PMP-C potently inhibits both α‑chymotrypsin (Ki = 0.2 nM) and human leukocyte elastase (Ki = 0.12 µM), whereas native PMP-D2 and HI interact only weakly with α‑chymotrypsin and fail to inhibit leukocyte elastase entirely [1]. The discrimination arises from a non‑conservative P1‑residue substitution: Leu³⁰ in PMP-C versus Arg²⁹ in PMP-D2/HI [1]. Moreover, PMP-C carries a natural O‑fucose modification at Thr⁹ that increases conformational stability by ~1 kcal mol⁻¹ and acts as a binary switch for Ca²⁺‑channel inhibition—a regulatory feature absent in the non‑glycosylated paralogs [2][3]. Consequently, substituting PMP-C with PMP-D2 or HI in experiments that depend on dual chymotrypsin/elastase inhibition, glycosylation‑dependent stability, or ion‑channel modulation would yield fundamentally different—and often negative—results.

PMP-C Peptide Quantitative Differentiation Evidence: Head‑to‑Head Performance Data vs. PMP-D2, HI, and ω‑Conotoxin GVIA


α‑Chymotrypsin Inhibition: PMP-C (Ki = 0.2 nM) vs. PMP-D2 and HI (Weak Inhibition Only)

PMP-C is a strong, reversible inhibitor of bovine α‑chymotrypsin with a Ki of 0.2 nM [1]. In the same study, under identical assay conditions, the homologous peptides PMP-D2 and HI exhibited only weak interaction with α‑chymotrypsin and no measurable tight‑binding inhibition [1]. The difference in potency exceeds three orders of magnitude relative to the nearest paralogs.

Serine protease inhibitor Enzyme kinetics Inhibitory constant

Human Leukocyte Elastase Inhibition: PMP-C (Ki = 0.12 µM) vs. PMP-D2 and HI (No Detectable Inhibition)

PMP-C inhibits human leukocyte elastase with a Ki of 0.12 µM [1]. In contrast, PMP-D2 and HI do not inhibit leukocyte elastase at any concentration tested [1]. This represents a qualitative, all‑or‑none functional difference between PMP-C and its closest sequence relatives.

Leukocyte elastase Neutrophil elastase Protease specificity

Glycosylation‑Stabilised Conformation: Fucosylated PMP‑C Gains ~1 kcal mol⁻¹ Stability vs. Non‑Fucosylated PMP‑C

The naturally occurring O‑fucose moiety at Thr⁹ increases the thermal stability of PMP‑C by approximately 1 kcal mol⁻¹ compared with the non‑fucosylated form, as measured by thermal denaturation monitored by CD spectroscopy [1]. NMR analysis confirmed that the fucose ring is rigidly ordered and reduces overall dynamic fluctuations, while inducing only local conformational changes near the glycosylation site [1]. Neither PMP‑D2 nor HI carry this post‑translational modification.

O‑Fucosylation Protein stability Glycopeptide dynamics

N‑Type Calcium Channel Block: PMP‑C (1 µM) Attenuates HVA Currents; Fucose Moiety Acts as an On/Off Switch

At 1 µM, synthetic PMP‑C reversibly attenuates high‑voltage‑activated Ca²⁺ currents in rat dorsal root ganglion neurons, with inhibition that is strongly use‑dependent, reaching steady‑state after 20 depolarising steps at 0.1 Hz [1]. The N‑type current component (ω‑conotoxin GVIA‑sensitive) is the primary target, while T‑type and L‑type currents are insensitive [1]. Crucially, the presence of the O‑fucose group on PMP‑C completely abolishes this Ca²⁺‑channel inhibitory activity [1]. PMP‑D2 also attenuates HVA currents but shows a distinct mechanism of action, and additive effects with PMP‑C are not observed, indicating overlapping binding sites [1].

High‑voltage‑activated Ca²⁺ channel N‑type calcium current Use‑dependent inhibition

Structural Fold Divergence: PMP‑C Exhibits a Novel Tertiary Fold Compared with Canonical Serine Protease Inhibitors and PMP‑D2

The solution structure of PMP‑C (PDB 1PMC) reveals a tertiary fold not seen in the large group of small canonical serine protease inhibitors [1]. The over‑all fold consists of a right‑handed twisted, antiparallel, triple‑stranded β‑sheet that demarcates a hydrophobic cavity, with the proteinase binding loop located in the C‑terminal region [1]. Comparison with the solution structure of PMP‑D2 shows that while both peptides share a similar β‑sheet topology, significant complementary differences exist in the stabilisation networks: PMP‑D2 contains two salt‑bridges (K10–E2 and K10–D13) that are absent in PMP‑C, and the P1 residue differs (Leu³⁰ in PMP‑C vs. Arg²⁹ in PMP‑D2) [1][2]. These structural variations underpin the pronounced functional divergence in protease selectivity.

NMR solution structure Cysteine knot Beta‑sheet scaffold

Synthetic Mutational Convertibility: PMP‑D2 Requires a P1 Mutation to Gain Chymotrypsin/Elastase Activity, While PMP‑C Is Natively Active

Solid‑phase synthetic variants of PMP‑D2 and HI were evaluated for serine protease inhibition. Replacing the P1 residue of PMP‑D2 (Arg²⁹) with Leu produced a variant that became a potent inhibitor of both α‑chymotrypsin and leukocyte elastase, with the best elastase inhibitor reaching a Ki of 3 nM [1]. However, PMP‑C with its native Leu³⁰ at P1 already achieves a Ki of 0.2 nM for chymotrypsin and 120 nM for elastase without further engineering. This demonstrates that PMP‑C represents a naturally optimised, production‑ready inhibitor scaffold, whereas obtaining comparable activity from PMP‑D2 or HI requires additional synthetic mutagenesis and optimisation steps.

Protein engineering Reactive‑site loop P1 specificity

Optimal Research and Industrial Application Scenarios for PMP‑C Peptide Procurement


Serine Protease Selectivity Profiling: Discriminating Chymotrypsin‑like and Elastase‑like Activities

PMP‑C is uniquely suited for biochemical studies that require simultaneous, high‑potency inhibition of both α‑chymotrypsin (Ki = 0.2 nM) and human leukocyte elastase (Ki = 0.12 µM) [1]. Unlike PMP‑D2 or HI, which are inactive against elastase, PMP‑C enables dual‑target blockade in a single peptide, reducing the number of components in multiplexed protease assays and simplifying data interpretation.

Glycopeptide Stability and Fucose‑Switch Research

The natural O‑fucosylation of PMP‑C at Thr⁹ provides a well‑characterised model for investigating how a single monosaccharide modifies protein dynamics and thermodynamic stability (+1 kcal mol⁻¹) [1]. Researchers studying glyco‑engineering, glycoprotein quality control, or carbohydrate‑mediated regulatory switches can use the fucosylated and non‑fucosylated PMP‑C pair as a comparative tool.

N‑Type Calcium Channel Pharmacology and Use‑Dependent Block

PMP‑C (1–10 µM) selectively attenuates N‑type, high‑voltage‑activated Ca²⁺ currents in mammalian neurons, with a pronounced use‑dependent inhibition profile [1]. The complete loss of channel‑blocking activity upon fucosylation provides an internal control for verifying that observed effects are peptide‑specific. This makes PMP‑C a valuable pharmacological probe for discriminating N‑type from L‑/T‑type currents and for studying activity‑dependent calcium channel modulation.

Structure‑Guided Design of Non‑Canonical Protease Inhibitor Scaffolds

The NMR solution structure of PMP‑C (PDB 1PMC) defines a scaffold that is topologically distinct from classical canonical inhibitors such as BPTI [1]. Coupled with the demonstrated mutational convertibility of the P1 residue in the homologous PMP‑D2/HI system [2], PMP‑C serves as a starting template for engineering novel serine protease inhibitors with tailored selectivity, bypassing the need for initial P1‑optimisation required for PMP‑D2.

Quote Request

Request a Quote for PMP-C peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.